1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Overview
Description
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organofluorine compound that contains both chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the benzene ring using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include halogenation and fluorination reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium methoxide (NaOCH_3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield difluorinated benzene derivatives .
Scientific Research Applications
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, leading to improved efficacy in biological systems . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 4-Chloro-1,2-difluorobenzene
- 3,4-Difluorochlorobenzene
Uniqueness: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability under various conditions .
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUTBAKAUREBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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